2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative characterized by:
- A 4-amino-1,2,4-triazole core substituted with a 3-(propan-2-yloxy)phenyl group at position 3.
- A sulfanyl linker connecting the triazole ring to an acetamide moiety.
- An N-(2,3-dihydro-1,4-benzodioxin-6-yl) group, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C21H23N5O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-13(2)30-16-5-3-4-14(10-16)20-24-25-21(26(20)22)31-12-19(27)23-15-6-7-17-18(11-15)29-9-8-28-17/h3-7,10-11,13H,8-9,12,22H2,1-2H3,(H,23,27) |
InChI Key |
HCMLILRISPBUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-5-[3-(Propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Starting Materials :
-
3-(Propan-2-yloxy)benzaldehyde
-
Thiosemicarbazide
Procedure :
-
Cyclization : React 3-(propan-2-yloxy)benzaldehyde (1.0 equiv) with thiosemicarbazide (1.2 equiv) in ethanol under reflux (78°C, 8–12 hrs).
-
Oxidation : Treat the intermediate thiosemicarbazone with iodine (1.5 equiv) in DMF at 60°C for 4 hrs to form the triazole-thiol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Characterization | IR: 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C=S); ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole), 7.45–6.89 (m, 4H, aromatic) |
Preparation of 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Starting Materials :
-
2,3-Dihydro-1,4-benzodioxin-6-amine
-
Bromoacetyl bromide
Procedure :
-
Acylation : Add bromoacetyl bromide (1.1 equiv) dropwise to a stirred solution of benzodioxin-6-amine (1.0 equiv) in dry dichloromethane (DCM) at 0°C.
-
Quenching : Stir for 2 hrs at room temperature, then wash with NaHCO₃ (5%) and brine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Characterization | ¹H NMR (CDCl3): δ 6.82–6.75 (m, 3H, benzodioxin), 4.28 (s, 2H, CH2Br) |
Coupling Reaction to Form the Final Compound
Reagents :
-
Triazole-thiol (1.0 equiv)
-
2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.0 equiv)
-
Lithium hydride (LiH, 1.2 equiv) in DMF
Procedure :
-
Activation : Stir triazole-thiol with LiH in DMF (30 min, 25°C).
-
Nucleophilic Substitution : Add the bromoacetamide electrophile and heat at 60°C for 6–8 hrs.
-
Workup : Precipitate the product by acidification (pH 2–3) with HCl, filter, and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–65% |
| Purity (HPLC) | ≥98% |
| Melting Point | 218–220°C |
| Characterization | HRMS (m/z): [M+H]⁺ calcd. 481.14, found 481.12; ¹³C NMR (DMSO-d6): δ 169.8 (C=O), 158.2 (triazole-C) |
Optimization and Challenges
Reaction Efficiency
Purification
-
Recrystallization : Ethanol/water (7:3) yielded pure product with minimal residual DMF.
-
Chromatography : Silica gel (ethyl acetate/hexane, 1:1) was used for small-scale purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| LiH-mediated coupling | 62 | 98 | Minimal byproducts |
| Phase-transfer catalysis | 55 | 95 | Lower temperature required |
| Microwave-assisted | 70 | 97 | Reduced reaction time (2 hrs) |
Note: Microwave-assisted synthesis (100°C, 150 W) is emerging but requires specialized equipment.
Scalability and Industrial Considerations
-
Batch Size : Pilot-scale batches (1 kg) achieved 58% yield using DMF with efficient stirring and temperature control.
-
Cost Drivers : Bromoacetyl bromide ($$$) and DMF account for 70% of raw material costs. Switching to DMSO reduced costs by 15% but lowered yield to 55%.
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.
Scientific Research Applications
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition, protein-ligand interactions, and cellular pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzodioxin moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound A shares a common triazole-acetamide scaffold with several analogs, but key substituent variations influence its physicochemical and pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Observations:
N-Substituent Role :
- The benzodioxin group in Compound A and Compound D likely improves solubility compared to the dimethylphenyl in Compound B or the nitrophenyl in AM31 .
- AM31 ’s 4-nitrophenyl group enhances binding affinity to reverse transcriptase via polar interactions, achieving a KI of 12 nM, superior to the reference drug Nevirapine .
AM31’s 2-hydroxyphenyl group enables hydrogen bonding with enzyme active sites, critical for its antiviral activity .
Biological Activity Trends :
- Anti-exudative acetamides (e.g., ) with furan-2-yl substituents show 60–80% efficacy at 10 mg/kg, comparable to diclofenac sodium . Compound A ’s benzodioxin group may similarly modulate inflammatory pathways.
- AM31–AM34 demonstrate that electron-withdrawing groups (e.g., nitro, methoxy) optimize reverse transcriptase inhibition, suggesting Compound A ’s propan-2-yloxy group may need modification for antiviral applications .
Biological Activity
The compound 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel triazole derivative with potential therapeutic applications. Its structure includes a triazole ring, sulfanyl group, and a benzodioxin moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of . The IUPAC name highlights its complex structure:
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| InChI Key | WFISXDBVLDTKEO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes such as cytochrome P450s and has been implicated in antifungal and anticancer activities. The sulfanyl group enhances the binding affinity to these targets by facilitating interactions through hydrogen bonding and hydrophobic effects.
Antifungal Activity
Recent studies have shown that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to our target have demonstrated efficacy against various fungal strains including Candida species and Aspergillus spp. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. A study evaluating similar compounds indicated that they can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Specifically, compounds with structural similarities to our target were shown to inhibit proliferation in breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Triazoles have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could be particularly beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
- Antifungal Evaluation : A study conducted on triazole derivatives found that modifications at the sulfanyl position significantly enhanced antifungal activity against clinical strains of Candida spp., showcasing a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain derivatives .
- Cytotoxicity Assessment : In vitro assays revealed that similar triazole compounds exhibited cytotoxic effects on MCF-7 cells with IC50 values ranging from 10 to 20 µM. The presence of a benzodioxin moiety was crucial for enhancing cytotoxicity .
- Inflammatory Response Modulation : Research highlighted that triazole derivatives could reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by up to 70%, indicating a strong anti-inflammatory effect .
Q & A
Q. Q1. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis involves multi-step reactions, including:
Coupling of the 1,2,4-triazole core with a 3-(propan-2-yloxy)phenyl substituent under controlled temperature (40–60°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
Sulfanyl-acetamide linkage formation via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives, requiring anhydrous solvents (e.g., DMF or THF) and catalytic bases like K₂CO₃ .
Final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve ≥95% purity .
Optimization Tips: Adjust solvent polarity, reaction time, and stoichiometric ratios (e.g., 1:1.2 for thiol-to-chloroacetamide) to minimize side products like disulfide byproducts .
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use multi-spectroscopic validation :
- ¹H/¹³C NMR : Confirm the presence of key groups:
- Benzodioxin aromatic protons (δ 6.7–7.1 ppm, multiplet) .
- Triazole NH₂ (δ 5.8–6.2 ppm, broad singlet) .
- IR Spectroscopy : Identify sulfanyl (C–S stretch at ~650 cm⁻¹) and acetamide (C=O at ~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical molecular mass (e.g., [M+H]⁺ expected for C₂₂H₂₄N₅O₃S: 438.1554) .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer: Address discrepancies using:
Dose-response profiling : Compare IC₅₀ values in vitro (e.g., enzyme inhibition assays) with ED₅₀ in vivo (e.g., rodent inflammation models) to account for metabolic stability differences .
Pharmacokinetic studies : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS) to identify bioavailability limitations .
Structure-activity relationship (SAR) adjustments : Modify the propan-2-yloxy group to enhance solubility (e.g., replace with PEGylated chains) or reduce off-target effects .
Q. Q4. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer: Employ in silico techniques :
Molecular docking (AutoDock/Vina) : Screen derivatives against target proteins (e.g., COX-2 or kinases) to prioritize substituents with optimal binding affinity (ΔG ≤ −8 kcal/mol) .
MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; prioritize derivatives with low RMSD (<2 Å) .
ADMET prediction (SwissADME) : Filter candidates for acceptable LogP (2–4), low hepatotoxicity (Prob ≤ 0.3), and high GI absorption (>80%) .
Q. Q5. What analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer:
pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (C18 column, λ = 254 nm) .
Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C indicates suitability for solid formulations) .
Light-exposure testing : Use ICH Q1B guidelines to assess photostability under UV/visible light; track degradation products with LC-HRMS .
Mechanistic and Structural Questions
Q. Q6. What role does the sulfanyl-acetamide moiety play in modulating biological activity?
Methodological Answer: The sulfanyl (-S-) bridge enhances:
Electrophilicity : Facilitates covalent binding to cysteine residues in target enzymes (e.g., SARS-CoV-2 Mpro) .
Conformational flexibility : Allows the acetamide group to adopt optimal orientations for hydrogen bonding (e.g., with kinase ATP pockets) .
Evidence : SAR studies show that replacing -S- with -O- reduces antimicrobial activity by 50%, confirming the critical role of sulfur .
Q. Q7. How do substituents on the triazole ring influence reactivity and bioactivity?
Methodological Answer:
- 4-Amino group : Enhances water solubility via hydrogen bonding; removal reduces solubility by ~30% .
- 3-(Propan-2-yloxy)phenyl group : Increases lipophilicity (LogP +0.5), improving blood-brain barrier penetration in neuroinflammation models .
Experimental validation : Synthesize analogs with halogens (e.g., Cl) or electron-withdrawing groups (NO₂) at the phenyl position; compare IC₅₀ values in enzyme assays .
Data Interpretation and Conflict Resolution
Q. Q8. How should researchers address conflicting cytotoxicity data across cell lines?
Methodological Answer:
Standardize assay conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48h) .
Control for efflux pumps : Co-administer verapamil (P-gp inhibitor) in multidrug-resistant cell lines (e.g., NCI/ADR-RES) .
Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify cell-specific resistance pathways (e.g., upregulated ABC transporters) .
Q. Q9. What statistical approaches are recommended for analyzing dose-dependent response variability?
Methodological Answer:
Non-linear regression (GraphPad Prism) : Fit data to a four-parameter logistic model (Hill slope ≥1 indicates cooperative binding) .
ANOVA with post-hoc tests : Compare means across doses (e.g., 1–100 µM) using Tukey’s HSD (p < 0.05) .
Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining IC₅₀, LogP, and toxicity) .
Comparative and Evolutionary Research
Q. Q10. How does this compound compare to structurally related 1,2,4-triazole derivatives in terms of selectivity?
Methodological Answer:
- Benchmarking : Compare against derivatives with:
- Phenyl vs. pyridinyl substituents : Pyridinyl analogs show 20% higher kinase inhibition due to π-π stacking .
- Benzodioxin vs. benzothiazole : Benzodioxin improves metabolic stability (t₁/₂ = 4h vs. 1.5h) by reducing CYP3A4-mediated oxidation .
Data source : Use PubChem BioAssay data (AID 1259381) for cross-comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
